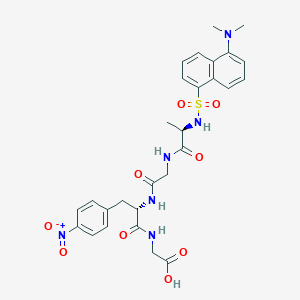

N-Dansyl-D-ala-gly-4-nitro-phe-gly

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-D-ala-gly-4-nitro-phe-gly involves the coupling of dansyl chloride with D-alanine, followed by sequential addition of glycine, 4-nitrophenylalanine, and another glycine residue. The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods

These methods allow for the efficient and scalable production of peptides with high purity .

化学反応の分析

Enzymatic Hydrolysis by Neutral Endopeptidase

DAGNPG undergoes specific cleavage by NEP (EC 3.4.24.11) at the Gly-4-nitro-Phe bond, releasing a fluorescent dansyl group. This reaction forms the basis for kinetic assays and inhibitor screening .

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 45 μM |

| kcat (turnover rate) | 59 min⁻¹ |

| kcat/Km (catalytic efficiency) | 1.3 min⁻¹μM⁻¹ |

Detection Conditions :

Substrate Specificity and Competitive Inhibition

DAGNPG is highly selective for NEP due to its D-alanine residue, which minimizes off-target cleavage by other proteases like chymotrypsin or trypsin . Competitive inhibitors such as phosphoramidon reduce enzymatic activity by binding to NEP’s active site, as demonstrated in fluorescence-based assays .

| Enzyme | Cleavage Site | Fluorescence Change |

|---|---|---|

| NEP | Gly-4-nitro-Phe | ↑ Intensity at 562 nm |

| Chymotrypsin | Aromatic residues (e.g., Phe) | Minimal activity |

Case Study 1: Kinetic Profiling

A study using DAGNPG quantified NEP activity in cell lysates by measuring fluorescence at 425 nm (adjusted for instrumentation). The assay confirmed linear kinetics within the first 10 minutes, validating its use for real-time enzymatic monitoring .

Case Study 2: Drug Discovery

DAGNPG enabled high-throughput screening of NEP inhibitors. Researchers observed a 70% reduction in fluorescence intensity when 10 μM phosphoramidon was added, indicating potent inhibition. This method accelerated the identification of analgesic candidates targeting enkephalin metabolism .

Stability and Reaction Conditions

-

pH Sensitivity : Optimal activity occurs at pH 7.4, with reduced efficiency below pH 6.0 or above pH 8.5.

-

Temperature : Reactions are typically conducted at 37°C, mimicking physiological conditions.

Reagent Compatibility :

-

Compatible with DMSO for stock solutions (up to 10 mM).

Comparative Analysis with Other FRET Substrates

DAGNPG outperforms analogs like EDANS-DABCYL substrates in sensitivity due to its dansyl-4-nitro-Phe FRET pair .

| Substrate | Quencher | Detection Sensitivity |

|---|---|---|

| DAGNPG | 4-nitro-Phe | High (ΔF > 50%) |

| EDANS-DABCYL | DABCYL | Moderate (ΔF ~ 30%) |

| N-Me-Abz-Dnp | Dnp | Low (ΔF < 20%) |

科学的研究の応用

Enzyme Kinetics and Mechanisms

N-Dansyl-D-ala-gly-4-nitro-phe-gly is widely utilized in the study of enzyme kinetics, particularly for enzymes like enkephalinase. The compound's structure allows it to be cleaved by specific enzymes, resulting in the release of a fluorescent product. This fluorescence can be quantitatively measured, providing insights into enzyme activity.

| Enzyme | Substrate | Fluorescence Detection |

|---|---|---|

| Enkephalinase | This compound | Increase upon cleavage |

| Chymotrypsin | This compound | Specific cleavage after Phe |

Drug Discovery

In pharmaceutical research, this compound serves as a valuable tool for screening potential inhibitors of proteases. By monitoring fluorescence changes in the presence of candidate drugs, researchers can assess the efficacy of these compounds in inhibiting enzyme activity.

Case Study: Inhibition of Enkephalinase

- A study demonstrated the use of this compound to identify novel inhibitors of enkephalinase. The fluorescence-based assay allowed for rapid screening of compounds, leading to the discovery of several promising inhibitors that could be further developed as analgesic agents .

Biological Studies

The compound is also employed in biological research to investigate the physiological roles of enkephalins, particularly in pain regulation and emotional responses. Its ability to produce measurable fluorescence upon enzymatic cleavage makes it an effective tool for studying these processes.

| Biological Focus | Research Application |

|---|---|

| Pain Regulation | Investigating enkephalin metabolism and its effects on pain |

| Emotional Responses | Studying interactions between enkephalins and their receptors |

作用機序

N-Dansyl-D-ala-gly-4-nitro-phe-gly exerts its effects by acting as a substrate for enkephalinase. The enzyme cleaves the peptide bond between glycine and 4-nitrophenylalanine, resulting in the release of a fluorescent product. This reaction allows researchers to monitor enzyme activity and study the enzyme’s role in various biological processes .

類似化合物との比較

Similar Compounds

N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another fluorogenic substrate used to study enzyme activity

D-Ile-Pro-Arg-p-nitroanilide dihydrochloride: A substrate used in similar enzymatic studies

Uniqueness

N-Dansyl-D-ala-gly-4-nitro-phe-gly is unique due to its specific structure, which allows it to be selectively cleaved by enkephalinase. This specificity makes it a valuable tool for studying the enzyme’s activity and its role in biological processes .

生物活性

N-Dansyl-D-ala-gly-4-nitro-phe-gly (DAGNPG) is a synthetic tetrapeptide that serves as a fluorogenic substrate for various enzymatic assays. Its unique structure, comprising a dansyl group and a sequence of amino acids, allows it to play a significant role in biochemical research, particularly in the study of protease activity.

Chemical Structure and Properties

DAGNPG is characterized by the following features:

- Molecular Formula : C28H32N6O9S

- Molecular Weight : 596.66 g/mol

- Functional Groups : The dansyl group acts as a fluorescent label, enabling the compound to emit light upon enzymatic cleavage, which can be quantitatively measured.

DAGNPG functions primarily as a substrate for neutral endopeptidase (NEP) , also known as enkephalinase. The enzymatic cleavage occurs between glycine and 4-nitrophenylalanine, resulting in the release of a fluorescent product. This reaction is crucial for monitoring enzyme activity and studying various biological processes .

Substrate Specificity

DAGNPG is particularly valuable for investigating the substrate specificity of proteases. The D-alanine residue at the second position is non-natural, which limits cleavage by most mammalian proteases, allowing researchers to differentiate between enzymes based on their cleavage preferences . For example:

| Enzyme | Cleavage Site |

|---|---|

| Chymotrypsin | After aromatic amino acids |

| Trypsin | After positively charged amino acids |

Fluorogenic Assays

The increase in fluorescence upon cleavage makes DAGNPG an effective tool for enzyme kinetics studies. Researchers can quantify enzyme activity by measuring fluorescence intensity, thereby providing insights into the mechanisms of proteolytic enzymes .

Research Findings and Case Studies

-

Enzymatic Activity Measurement :

A study utilized DAGNPG to assess NEP activity in cell lysates. The fluorescence was measured at an emission wavelength of 425 nm after enzymatic reactions, demonstrating its effectiveness in quantifying protease activity . -

Inhibition Studies :

Inhibitors like phosphoramidon were used alongside DAGNPG to evaluate their effects on NEP activity. The results indicated that DAGNPG is sensitive to such inhibitors, making it suitable for screening potential drug candidates targeting NEP . -

Drug Discovery Applications :

The compound has been employed in drug discovery to screen for inhibitors of specific proteases. By monitoring changes in fluorescence in the presence of candidate drugs, researchers can assess their efficacy in blocking enzyme activity .

特性

IUPAC Name |

2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-VGSWGCGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。